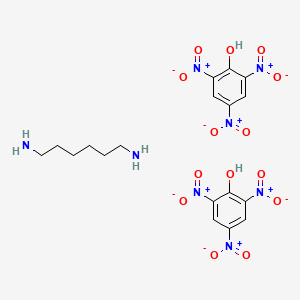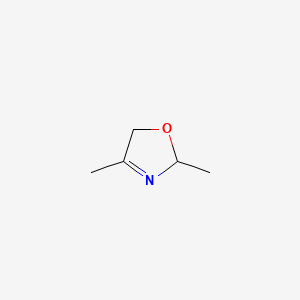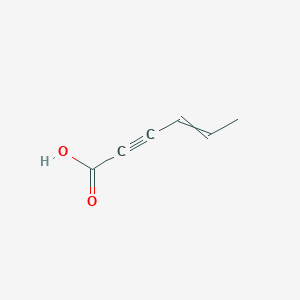
4-Hexen-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hexen-2-ynoic acid is an organic compound with the molecular formula C6H8O2. It is characterized by the presence of both a double bond and a triple bond within its carbon chain, along with a carboxylic acid functional group. This unique structure makes it an interesting subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexen-2-ynoic acid typically involves the use of alkyne and alkene chemistry. One common method is the partial hydrogenation of 2,4-hexadiynoic acid. This reaction is carried out under controlled conditions to ensure selective hydrogenation of one of the triple bonds to a double bond, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 4-Hexen-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The presence of the carboxylic acid group allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of hexanoic acid or hexanone derivatives.
Reduction: Formation of hexenoic acid or hexanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Hexen-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Hexen-2-ynoic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the triple bond can also facilitate interactions with molecular targets, leading to various biological effects.
類似化合物との比較
Hex-2-en-4-ynoic acid: Similar structure but with different positioning of the double and triple bonds.
Hexanoic acid: Lacks the double and triple bonds, making it less reactive in certain types of chemical reactions.
2-Hexenoic acid: Contains a double bond but lacks the triple bond, resulting in different reactivity and applications.
Uniqueness: 4-Hexen-2-ynoic acid is unique due to the presence of both a double bond and a triple bond within its carbon chain. This dual unsaturation provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds.
特性
CAS番号 |
80220-95-7 |
|---|---|
分子式 |
C6H6O2 |
分子量 |
110.11 g/mol |
IUPAC名 |
hex-4-en-2-ynoic acid |
InChI |
InChI=1S/C6H6O2/c1-2-3-4-5-6(7)8/h2-3H,1H3,(H,7,8) |
InChIキー |
JXPZIFVOEQOMAW-UHFFFAOYSA-N |
正規SMILES |
CC=CC#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol](/img/structure/B14440095.png)
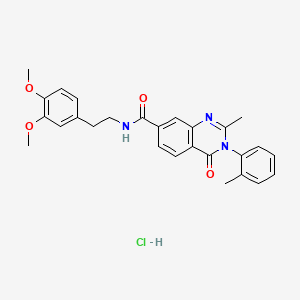
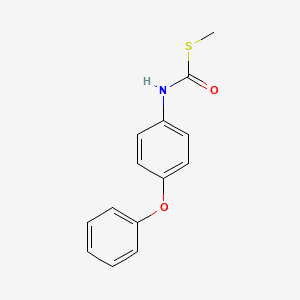
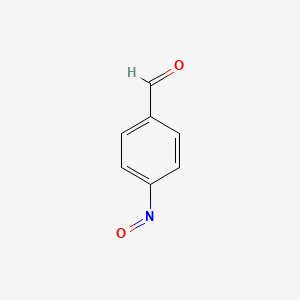

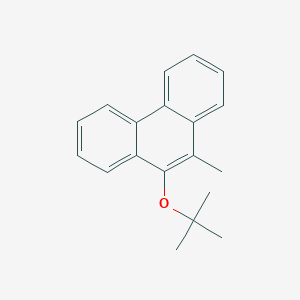

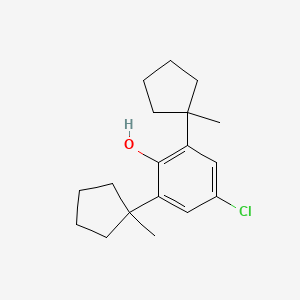

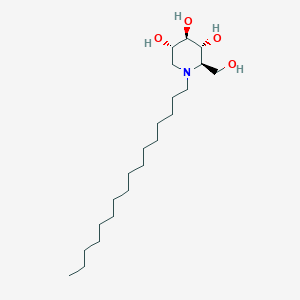
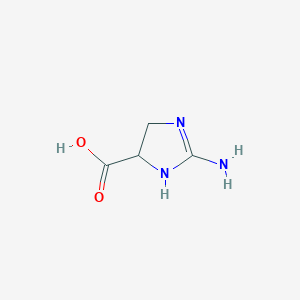
![2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440154.png)
